N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of triazolo-pyridazine derivatives, characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a sulfanyl-acetamide moiety. Key structural features include:
- Triazolo-pyridazine scaffold: Provides a planar aromatic system conducive to π-π stacking interactions in biological targets.
- 3-Chloro-2-methylphenyl group: The chloro and methyl substituents confer steric bulk and electron-withdrawing effects, influencing solubility and metabolic stability.
- Sulfanyl bridge: Enhances molecular flexibility and may participate in hydrogen bonding or thiol-mediated interactions.
Synthesis typically involves alkylation of triazolo-pyridazine thiol intermediates with chloroacetanilides under basic conditions (e.g., K₂CO₃ in acetone), yielding 68–74% efficiencies for analogous compounds .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c1-11-12(19)4-2-5-13(11)20-17(25)10-27-18-22-21-16-8-7-14(23-24(16)18)15-6-3-9-26-15/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVFGFRMOJDZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Chlorinated Aromatic Ring: The chlorinated aromatic ring is attached via a nucleophilic substitution reaction.
Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a condensation reaction between the intermediate and an appropriate thiol and amide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Antimalarial Activity
Recent studies have indicated that compounds similar to N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can serve as potential antimalarial agents. Research has focused on the inhibition of falcipain-2 (FP-2), a cysteine protease crucial for the survival of Plasmodium falciparum during its lifecycle. Compounds with triazole scaffolds have demonstrated effective inhibitory activity against FP-2, which is essential for developing new antimalarial therapies .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been extensively studied for their antibacterial and antifungal activities. For instance, various triazole-based compounds have shown efficacy against a range of pathogens, indicating that this compound could be evaluated for similar applications in combating infections .
Therapeutic Uses
The triazole ring system is known for its versatility in medicinal chemistry. Compounds incorporating this moiety have been linked to various therapeutic effects, including anti-inflammatory and anticancer activities. The potential applications of this compound in these areas warrant further investigation .
Case Study 1: Antimalarial Screening
A study conducted on a library of triazole derivatives found that specific compounds exhibited promising antimalarial activity with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the triazole ring for enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various triazole-based compounds against clinical isolates of bacteria and fungi. Results indicated that modifications to the triazole structure significantly impacted antimicrobial potency. This suggests that this compound could be a candidate for further testing .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives and their key differences are summarized below:
Key Observations :
- Furan vs. Phenyl/Pyridine : The furan-2-yl group in the target compound may improve solubility compared to phenyl analogues (e.g., ) but reduce metabolic stability relative to pyridine-containing derivatives () due to furan’s susceptibility to oxidative degradation .
- Chloro/Methyl vs. Trifluoromethyl : The 3-chloro-2-methylphenyl group balances lipophilicity (logP ~3.2 predicted) and steric hindrance, whereas trifluoromethyl groups () increase electronegativity and metabolic resistance .
Physicochemical and Spectroscopic Properties
- NMR Profiles : The target compound’s ¹H-NMR would show distinct shifts in the furan protons (δ 6.3–7.1 ppm) and methyl group (δ 2.4 ppm), differing from fluorophenyl analogues (e.g., δ 7.2–7.8 ppm for aromatic protons in ) .
- LogP/Solubility : Predicted logP of 3.5 (vs. 4.1 for trifluoromethyl analogues in ), suggesting moderate hydrophobicity suitable for oral bioavailability .
ADMET Considerations
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a chloro-substituted aromatic ring, a furan moiety, and a triazolo-pyridazine unit. Its molecular formula is C_{15}H_{13}ClN_{4}O_{1}S with a molecular weight of approximately 320.81 g/mol.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazolo and pyridazine scaffolds have shown effectiveness against various bacterial strains and fungi. A study reported that certain triazolopyridazine derivatives displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. In vitro studies demonstrated that related triazolopyridazine derivatives inhibited the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC50 value of 0.15 μM against MCF-7 cells, indicating strong cytotoxicity .
3. Anti-inflammatory Properties
Compounds in the same class have also been noted for their anti-inflammatory effects. The presence of the sulfonamide group is believed to contribute to this activity by inhibiting pro-inflammatory cytokines and mediators .
The biological activities of this compound are attributed to several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, some studies have suggested that similar compounds inhibit kinases involved in cancer cell signaling pathways .
2. Interaction with Cellular Targets
The compound has been shown to interact with cellular membranes and nuclear components, which may lead to apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
Case Study 1: Anticancer Efficacy
A study involving a series of triazolopyridazine derivatives demonstrated significant tumor growth inhibition in xenograft models when administered at doses correlating with their in vitro IC50 values .
Case Study 2: Antimicrobial Screening
In another investigation, a library of triazole-containing compounds was screened against a panel of microbial pathogens. The results indicated that specific modifications to the furan and triazole moieties enhanced antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
